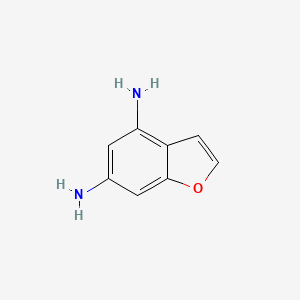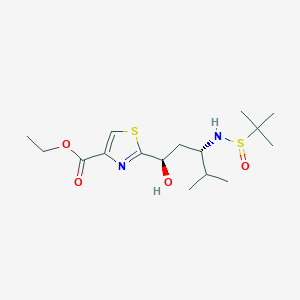
1,1',1''-(Bismuthanetriyltris(benzene-2,1-diyl))tris(N,N-dimethylmethanamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-(Bismuthanetriyltris(benzene-2,1-diyl))tris(N,N-dimethylmethanamine) is a complex organic compound that features a bismuth core bonded to three benzene rings, each of which is further connected to N,N-dimethylmethanamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Bismuthanetriyltris(benzene-2,1-diyl))tris(N,N-dimethylmethanamine) typically involves a multi-step process. One common method includes the reaction of bismuth trichloride with benzene derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’'-(Bismuthanetriyltris(benzene-2,1-diyl))tris(N,N-dimethylmethanamine) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of bismuth.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The benzene rings can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxides, while substitution reactions can produce a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
1,1’,1’'-(Bismuthanetriyltris(benzene-2,1-diyl))tris(N,N-dimethylmethanamine) has several applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialized industrial processes.
Mécanisme D'action
The mechanism of action of 1,1’,1’'-(Bismuthanetriyltris(benzene-2,1-diyl))tris(N,N-dimethylmethanamine) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, influencing their activity and function. Its unique structure allows it to participate in various chemical and biological processes, making it a versatile compound for research and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’,1’'-(Nitrilotris(benzene-4,1-diyl))triethanone: Similar structure but with different functional groups.
1,3,5-Tris(diphenylamino)benzene: Another compound with a similar core structure but different substituents.
Uniqueness
1,1’,1’'-(Bismuthanetriyltris(benzene-2,1-diyl))tris(N,N-dimethylmethanamine) is unique due to its bismuth core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C27H36BiN3 |
|---|---|
Poids moléculaire |
611.6 g/mol |
Nom IUPAC |
1-[2-bis[2-[(dimethylamino)methyl]phenyl]bismuthanylphenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/3C9H12N.Bi/c3*1-10(2)8-9-6-4-3-5-7-9;/h3*3-6H,8H2,1-2H3; |
Clé InChI |
JKROWDJUHDXXSL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=CC=C1[Bi](C2=CC=CC=C2CN(C)C)C3=CC=CC=C3CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



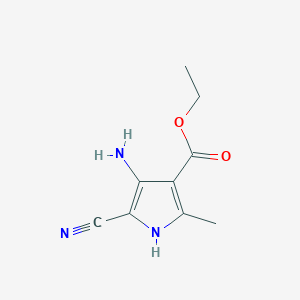
![1-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12866429.png)
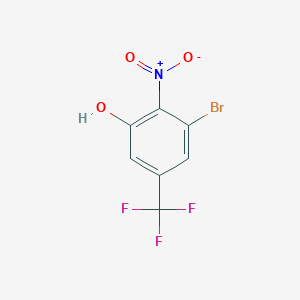

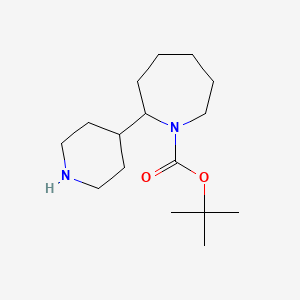


![(3aS,4S,6aR)-4-(5-(6-aminoquinolin-2-yl)-5-oxopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B12866480.png)

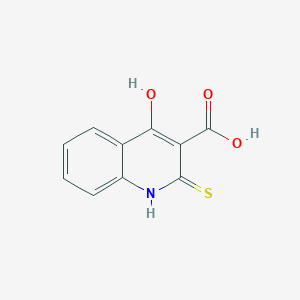
![4-Bromo-2-iodobenzo[d]oxazole](/img/structure/B12866491.png)
